molecular formula C10H5Cl2N3O5S B126660 3(2H)-Pyridazinone, 4,5-dichloro-2-((4-nitrophenyl)sulfonyl)- CAS No. 155164-61-7

3(2H)-Pyridazinone, 4,5-dichloro-2-((4-nitrophenyl)sulfonyl)-

Cat. No. B126660
M. Wt: 350.13 g/mol
InChI Key: CWQMZMPHMWBCFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3(2H)-Pyridazinone, 4,5-dichloro-2-((4-nitrophenyl)sulfonyl)- is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications.

Mechanism Of Action

The mechanism of action of 3(2H)-Pyridazinone, 4,5-dichloro-2-((4-nitrophenyl)sulfonyl)- involves the inhibition of protein-protein interactions by binding to specific sites on the target proteins. This leads to the disruption of important cellular pathways and processes, ultimately resulting in the inhibition of cancer cell growth and proliferation.

Biochemical And Physiological Effects

Studies have shown that 3(2H)-Pyridazinone, 4,5-dichloro-2-((4-nitrophenyl)sulfonyl)- has significant biochemical and physiological effects on cancer cells. It has been shown to induce cell cycle arrest, inhibit cell migration and invasion, and promote apoptosis in cancer cells.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3(2H)-Pyridazinone, 4,5-dichloro-2-((4-nitrophenyl)sulfonyl)- in lab experiments is its high potency and selectivity. It has also been shown to have low toxicity and good solubility, making it a suitable candidate for in vitro and in vivo studies. However, one of the limitations of using this compound is its relatively high cost, which may limit its use in certain research settings.

Future Directions

There are several future directions for the research and development of 3(2H)-Pyridazinone, 4,5-dichloro-2-((4-nitrophenyl)sulfonyl)-. These include the identification of new target proteins and pathways, the development of more potent and selective inhibitors, and the optimization of drug delivery methods. Additionally, further studies are needed to investigate the potential applications of this compound in other areas of research, such as chemical biology and materials science.
In conclusion, 3(2H)-Pyridazinone, 4,5-dichloro-2-((4-nitrophenyl)sulfonyl)- is a promising compound with significant potential in scientific research. Its unique properties and mechanism of action make it a valuable tool for the development of new cancer therapies and other applications. Further research in this field is needed to fully explore the potential of this compound and its future directions.

Synthesis Methods

The synthesis of 3(2H)-Pyridazinone, 4,5-dichloro-2-((4-nitrophenyl)sulfonyl)- involves the reaction of 2-chloro-4,5-dichloropyridazine with 4-nitrobenzenesulfonyl chloride in the presence of a base. The resulting compound is then purified through column chromatography to obtain the final product.

Scientific Research Applications

3(2H)-Pyridazinone, 4,5-dichloro-2-((4-nitrophenyl)sulfonyl)- has been used in various scientific research studies, including medicinal chemistry, drug discovery, and chemical biology. It has been identified as a potential inhibitor of protein-protein interactions and has shown promising results in the treatment of cancer and other diseases.

properties

CAS RN

155164-61-7

Product Name

3(2H)-Pyridazinone, 4,5-dichloro-2-((4-nitrophenyl)sulfonyl)-

Molecular Formula

C10H5Cl2N3O5S

Molecular Weight

350.13 g/mol

IUPAC Name

4,5-dichloro-2-(4-nitrophenyl)sulfonylpyridazin-3-one

InChI

InChI=1S/C10H5Cl2N3O5S/c11-8-5-13-14(10(16)9(8)12)21(19,20)7-3-1-6(2-4-7)15(17)18/h1-5H

InChI Key

CWQMZMPHMWBCFH-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)N2C(=O)C(=C(C=N2)Cl)Cl

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)N2C(=O)C(=C(C=N2)Cl)Cl

Other CAS RN

155164-61-7

synonyms

4,5-dichloro-2-(4-nitrophenyl)sulfonyl-pyridazin-3-one

Origin of Product

United States

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